Ethyl 3-amino-3-(pyridin-2-yl)butanoate
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Overview
Description
Ethyl 3-amino-3-(pyridin-2-yl)butanoate is a heterocyclic compound that features a pyridine ring attached to a butanoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-3-(pyridin-2-yl)butanoate typically involves the reaction of ethyl acetoacetate with 2-aminopyridine under basic conditions. The reaction proceeds through the formation of an intermediate enamine, which then undergoes cyclization to form the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of catalysts such as palladium or nickel can also enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-3-(pyridin-2-yl)butanoate can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyridine ring to a piperidine ring.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or piperidine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl 3-amino-3-(pyridin-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of ethyl 3-amino-3-(pyridin-2-yl)butanoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-3-(pyridin-2-yl)acrylate: Similar structure but with an acrylate group instead of a butanoate group.
N-(pyridin-2-yl)amides: Compounds with a pyridine ring attached to an amide group.
3-bromoimidazo[1,2-a]pyridines: Compounds with a pyridine ring fused to an imidazole ring.
Uniqueness
Ethyl 3-amino-3-(pyridin-2-yl)butanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C11H16N2O2 |
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Molecular Weight |
208.26 g/mol |
IUPAC Name |
ethyl 3-amino-3-pyridin-2-ylbutanoate |
InChI |
InChI=1S/C11H16N2O2/c1-3-15-10(14)8-11(2,12)9-6-4-5-7-13-9/h4-7H,3,8,12H2,1-2H3 |
InChI Key |
RJAFXOKLHPQVTN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=CC=N1)N |
Origin of Product |
United States |
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